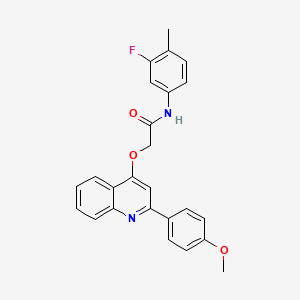

![molecular formula C24H18BrN5 B2365869 7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-85-9](/img/structure/B2365869.png)

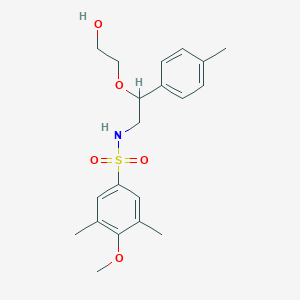

7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a novel, potent adenosine kinase inhibitor with oral activity in animal models of pain and inflammation . It is also known as ABT-702 .

Molecular Structure Analysis

The molecular structure of this compound is complex, and it’s related to the inhibitor N4- (4-morpholin-4-ylphenyl)-N~6~- (pyridin-3-ylmethyl)pyrido [2,3-d]pyrimidine-4,6-diamine .Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 191–192 °C. Its IR (KBr) values are: cm −1: 3425–3400 (OH), 3325 (NH), 1660 (C O), 1620 (C N). Its 1 H-NMR (DMSO-d 6) (ppm) values are: 11.25 (brs, 1H, NH, D 2 O exchangeable), 8.74 (brs, 1H, NH, D 2 O exchangeable), 8.51 (s, 1H, pyrimidine-H2), 7.79 (s, 1H, pyrazolo-H3), 7.60 (d, J = 8 Hz, 1H, phenyl-H2, H6), 6.99 (d, J = 8 Hz, 1H, phenyl .Applications De Recherche Scientifique

Adenosine Kinase Inhibition

This compound is a potent non-nucleoside adenosine kinase (AK) inhibitor . AK is the primary metabolic enzyme for adenosine, an endogenous homeostatic inhibitory neuromodulator that reduces cellular excitability at sites of tissue injury and inflammation . By inhibiting AK, this compound can selectively increase adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine .

Pain Management

The compound has shown oral activity in animal models of pain . By increasing adenosine concentrations, it can reduce pain signals at the site of injury, making it a potential candidate for the development of new pain management therapies .

Anti-Inflammatory Properties

In addition to its analgesic properties, this compound also has anti-inflammatory properties . It can potentially be used in the treatment of various inflammatory conditions, including autoimmune diseases, allergies, and acute inflammatory responses .

Cytotoxic Activities

Some compounds in the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine families have shown superior cytotoxic activities against certain cancer cell lines . While the specific cytotoxic activities of this compound have not been reported, it may have similar properties given its structural similarities with these compounds.

Potential Use in Cancer Research

Given its potential cytotoxic activities, this compound could be used in cancer research, particularly in the study of cancers that have shown sensitivity to similar compounds .

Drug Development

The compound’s potent AK inhibition, analgesic, anti-inflammatory, and potential cytotoxic properties make it a promising candidate for drug development. It could potentially be used as a lead compound in the development of new drugs for pain management, inflammation, and cancer treatment .

Mécanisme D'action

Target of Action

The primary target of this compound is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator . By targeting AK, this compound can selectively increase ADO concentrations at sites of tissue trauma .

Mode of Action

This compound acts as a non-nucleoside AK inhibitor . It binds to AK and inhibits its activity, leading to an increase in ADO concentrations at sites of tissue injury and inflammation . This results in a reduction of cellular excitability at these sites .

Biochemical Pathways

The inhibition of AK leads to an increase in ADO concentrations. ADO is known to reduce cellular excitability at sites of tissue injury and inflammation . Therefore, the biochemical pathway affected by this compound is the ADO pathway, which plays a crucial role in pain and inflammation responses .

Result of Action

The result of the compound’s action is the enhancement of the analgesic and anti-inflammatory actions of ADO . By increasing ADO concentrations at sites of tissue trauma, it helps to reduce pain and inflammation .

Propriétés

IUPAC Name |

7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN5/c25-19-8-10-20(11-9-19)30-15-21(18-6-2-1-3-7-18)22-23(28-16-29-24(22)30)27-14-17-5-4-12-26-13-17/h1-13,15-16H,14H2,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFUGPMDWXMNIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CN=CC=C4)C5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2365789.png)

![Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate](/img/structure/B2365792.png)

![N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2365793.png)

![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)

![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)

![3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2365801.png)

![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365806.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2365808.png)